Colazal

Description

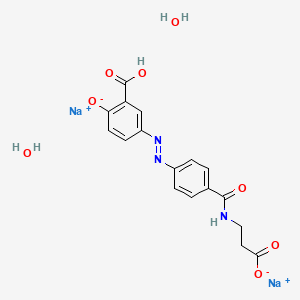

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCNKOBSQURQOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150399-21-6 | |

| Record name | Balsalazide disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALSALAZIDE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Balsalazide Disodium

Introduction

Balsalazide (B1667723) disodium (B8443419) is a locally-acting aminosalicylate prodrug utilized in the management of mild to moderate ulcerative colitis.[1][2][3] Its chemical design facilitates targeted delivery of the therapeutically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, thereby maximizing local anti-inflammatory effects while minimizing systemic exposure and associated side effects.[1][2] This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of balsalazide disodium, intended for researchers, scientists, and professionals in drug development.

Pharmacology

Mechanism of Action

Balsalazide itself is pharmacologically inactive.[1] It functions as a prodrug, designed to transport mesalamine to the large intestine.[4][5] Upon reaching the colon, commensal bacteria produce azoreductase enzymes that cleave the diazo bond linking mesalamine to its inert carrier molecule, 4-aminobenzoyl-β-alanine.[6][7][8] This enzymatic action releases equimolar quantities of mesalamine, the active anti-inflammatory agent.[9][10]

The precise mechanism of mesalamine is not completely understood but is known to be topical rather than systemic.[11][12] It is believed to exert its anti-inflammatory effects on the colonic epithelial cells through several pathways:[9][13]

-

Inhibition of Arachidonic Acid Metabolism: Patients with chronic inflammatory bowel disease exhibit increased mucosal production of arachidonic acid metabolites.[12][13] Mesalamine is thought to diminish inflammation by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes in the colon.[1][3][13]

-

Inhibition of Nuclear Factor-kappa B (NF-κB): Mesalamine may inhibit the activation of NF-κB, a key transcription factor that controls the expression of numerous pro-inflammatory genes and cytokines involved in the inflammatory cascade of ulcerative colitis.[1]

-

Scavenging of Reactive Oxygen Species: Mesalamine has demonstrated the ability to scavenge free radicals, which may help reduce oxidative stress in the inflamed colonic mucosa.[1]

The carrier moiety, 4-aminobenzoyl-β-alanine, is largely inert and minimally absorbed.[8][9]

References

- 1. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. Balsalazide Disodium, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]

- 4. biomedres.us [biomedres.us]

- 5. Balsalazide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. drugs.com [drugs.com]

- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 9. prescriberpoint.com [prescriberpoint.com]

- 10. Balsalazide Disodium | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. droracle.ai [droracle.ai]

The Role of Mesalamine, the Active Metabolite of Colazal (Balsalazide), in the Management of Ulcerative Colitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon.[1] A cornerstone in the therapeutic management of mild-to-moderate UC is mesalamine, also known as 5-aminosalicylic acid (5-ASA).[2] Colazal (balsalazide) is a second-generation aminosalicylate that serves as a prodrug, designed for targeted delivery of its active metabolite, mesalamine, to the colon.[3][4] This technical guide provides a comprehensive examination of the role of mesalamine in ulcerative colitis, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy, with a presentation of quantitative data, experimental protocols, and visual diagrams of key pathways.

Balsalazide (B1667723) consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3] This structural design prevents premature absorption of mesalamine in the upper gastrointestinal tract.[5] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the therapeutically active mesalamine directly at the site of inflammation.[3][6]

Mechanism of Action of Mesalamine

The therapeutic effects of mesalamine in ulcerative colitis are multifactorial, involving a combination of anti-inflammatory, immunomodulatory, and potentially chemopreventive actions.[7] The exact mechanism is not fully elucidated, but several key pathways have been identified.[8][9]

Inhibition of Inflammatory Mediators

Mesalamine is known to modulate the arachidonic acid cascade by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7][10] This dual inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes in the colonic mucosa.[8] While some in-vitro studies demonstrate inhibition of both pathways, there is also evidence suggesting a potential shunting of arachidonic acid down the lipoxygenase pathway in some instances, leading to an increase in leukotrienes.[11]

Modulation of Key Signaling Pathways

Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In the inflamed mucosa of ulcerative colitis patients, NF-κB is activated, predominantly in macrophages.[12] Mesalamine therapy has been shown to strongly abrogate NF-κB activation in situ, suggesting that a significant part of its therapeutic effect is due to the suppression of pro-inflammatory gene expression.[12][13]

Activation of PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor highly expressed in colonic epithelial cells that plays a role in regulating inflammation.[14] Mesalamine has been identified as a ligand for PPAR-γ.[15] Activation of PPAR-γ by mesalamine can exert anti-inflammatory effects and may also be involved in the induction of apoptosis and inhibition of cell growth in colon cancer cells, suggesting a potential chemopreventive role.[14][16]

Other Proposed Mechanisms

Mesalamine has also been shown to act as an antioxidant, scavenging reactive oxygen species that contribute to tissue damage in the inflamed gut.[9] Additionally, it may modulate the immune system by reducing the recruitment of inflammatory cells like neutrophils and macrophages to the site of inflammation.[7]

Pharmacokinetics of Balsalazide and Mesalamine

The pharmacokinetic profile of balsalazide is designed to maximize colonic delivery of mesalamine while minimizing systemic absorption of the prodrug.[3]

Absorption, Metabolism, and Excretion

Intact balsalazide is poorly absorbed in the upper gastrointestinal tract.[3] The majority of the administered dose reaches the colon, where bacterial azoreductases cleave it into mesalamine and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[6] The released mesalamine is then largely available for its topical anti-inflammatory effects on the colonic mucosa.[17] A portion of the mesalamine is absorbed systemically from the colon and is subsequently acetylated in the liver to its inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), which is then excreted in the urine.[1][18]

| Parameter | Mesalamine (from Balsalazide) | N-Ac-5-ASA (from Balsalazide) | Reference |

| Cmax (ng/mL) | 348 | 1009 | [19] |

| AUCt(last) (ng·h/mL) | 3449 | 16050 | [18] |

| Urinary Excretion (Ae%) | 0.37% | 18.83% | [18] |

| Elimination Half-life (hours) | 7.1 | Not Reported | [20][21] |

| Data from a single-dose crossover study in healthy volunteers comparing equimolar doses of 5-ASA from Asacol and balsalazide. |

Clinical Efficacy of Mesalamine in Ulcerative Colitis

Numerous clinical trials have demonstrated the efficacy of mesalamine in inducing and maintaining remission in patients with mild-to-moderate ulcerative colitis.

Induction of Remission

Mesalamine has consistently shown superiority over placebo in inducing clinical and endoscopic remission. Response rates for oral mesalamine in active mild-to-moderate disease are reported to be between 40% and 70%, with remission rates ranging from 15% to 20%.[10] Higher doses of mesalamine (e.g., 4.8 g/day ) may lead to a quicker time to remission and better mucosal healing rates compared to lower doses (e.g., 2.4 g/day ) in some patients.[1]

| Study | Treatment | Primary Endpoint | Result | Reference |

| Pentasa Study Group | Mesalamine 2g/day & 4g/day vs. Placebo | Physician Global Assessment of Treatment Success | 57% (2g) & 59% (4g) vs. 36% (Placebo) | [22] |

| ASCEND II & III | Mesalamine 4.8g/day vs. 2.4g/day | Overall Improvement at Week 6 | 71.8% vs. 59.2% (ASCEND II); 70.2% vs. 65.5% (ASCEND III) | [23] |

Maintenance of Remission

Once remission is achieved, mesalamine is a key therapy for preventing relapse.[1] Studies have shown that patients on mesalamine maintenance therapy have a significantly lower relapse rate compared to those on placebo.[1]

| Study | Treatment | Primary Endpoint | Result | Reference |

| Ford et al. (Meta-analysis) | 5-ASA vs. Placebo | Relapse Rate | 42.4% vs. 65% | [1] |

| Apriso Maintenance Study | Apriso 1.5g/day vs. Placebo | Maintained Remission | 78.9% vs. 58.3% | [1] |

Experimental Protocols

In-Vitro Drug Release Study for Delayed-Release Mesalamine Granules

Objective: To simulate the gastrointestinal transit and evaluate the release profile of mesalamine from delayed-release granules.

Methodology:

-

A dissolution apparatus compliant with USP standards is utilized.

-

The study employs a sequential pH change method to mimic the transit through the stomach and intestines.

-

The dissolution media are set at pH 1.4 (simulating gastric fluid), followed by pH 6.0 (simulating the small intestine), and finally pH 7.2 or 7.5 (simulating the colon).

-

The granules are exposed to each pH medium for a duration that reflects the physiological transit time in that segment of the GI tract.

-

Samples are withdrawn at predetermined time points from the dissolution vessel.

-

The concentration of released mesalamine in the samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[24]

Clinical Trial Protocol for Induction of Remission in Mild-to-Moderate Ulcerative Colitis

Objective: To evaluate the efficacy and safety of mesalamine for the induction of clinical and endoscopic remission.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: Patients with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis. Disease activity is typically assessed using a standardized index such as the Sutherland Disease Activity Index (SDAI) or the Mayo Score.

-

Intervention: Patients are randomized to receive either a specific dose of mesalamine (e.g., 4 g/day ) or a matching placebo once daily for a defined period (e.g., 8 weeks).

-

Primary Efficacy Endpoint: The primary outcome is the proportion of patients who achieve clinical and endoscopic remission at the end of the treatment period. Remission is defined by specific criteria, such as a rectal bleeding score of 0, a mucosal appearance score of <2 on endoscopy, and a significant reduction in the overall disease activity index.[25][26]

-

Secondary Endpoints: These may include clinical response, time to remission, improvement in individual symptoms (stool frequency, rectal bleeding), and safety assessments.[26]

-

Assessments: Disease activity is monitored through patient diaries, physician assessments, and endoscopic evaluations at baseline and at the end of the study.

Visualizations

Signaling Pathways and Metabolic Conversion

Balsalazide Conversion to Mesalamine

Mesalamine's Inhibition of the NF-κB Pathway

Mesalamine's Activation of the PPAR-γ Pathway

Conclusion

Mesalamine, delivered effectively to the colon via the prodrug balsalazide, remains a fundamental therapy for inducing and maintaining remission in mild-to-moderate ulcerative colitis. Its multifaceted mechanism of action, targeting key inflammatory pathways such as NF-κB and PPAR-γ, provides a robust rationale for its clinical use. The extensive body of clinical evidence supports its efficacy and safety. Future research may further elucidate the intricate molecular mechanisms of mesalamine and explore its potential in chemoprevention of colitis-associated colorectal cancer. This comprehensive overview provides a technical foundation for researchers and drug development professionals working to advance the treatment of ulcerative colitis.

References

- 1. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. What is the mechanism of Mesalamine? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Mesalamine for Ulcerative Colitis [webmd.com]

- 10. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mesalamine induced symptom exacerbation of ulcerative colitis: Case report and brief discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide: a randomized, single-dose, crossover study in healthy volunteers1 | CoLab [colab.ws]

- 19. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide: a randomized, single-dose, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biomedres.us [biomedres.us]

- 21. biomedres.us [biomedres.us]

- 22. Mesalamine capsules for treatment of active ulcerative colitis: results of a controlled trial. Pentasa Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]

- 24. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical trial: once-daily mesalamine granules for maintenance of remission of ulcerative colitis - a 6-month placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. trial.medpath.com [trial.medpath.com]

Molecular Targets of Balsalazide in the Colonic Mucosa: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the molecular mechanisms of balsalazide (B1667723), focusing on its activation and the downstream molecular targets of its active moiety, mesalazine (5-aminosalicylic acid or 5-ASA), within the colonic mucosa.

Introduction

Balsalazide is a colon-specific prodrug utilized in the treatment of mild to moderate ulcerative colitis (UC).[1][2] It is composed of the therapeutically active 5-aminosalicylic acid (5-ASA) linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This unique structure is designed to deliver the active drug directly to the site of inflammation in the colon, thereby minimizing systemic absorption and associated side effects.[1][3] The therapeutic action of balsalazide is entirely dependent on the metabolic activation by the gut microbiota, which releases 5-ASA to exert its anti-inflammatory effects locally on the colonic epithelial cells.[1][4] This guide details the molecular targets of balsalazide's active component, the experimental methodologies used to elucidate these targets, and the quantitative data supporting these findings.

Activation of Balsalazide in the Colon

Balsalazide is delivered intact to the large intestine.[4][5] In the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond linking 5-ASA to its carrier molecule.[1][2][6] This enzymatic action releases equimolar quantities of mesalamine (5-ASA), the active therapeutic agent, and the inert carrier 4-aminobenzoyl-β-alanine.[4][5] This targeted release mechanism ensures a high local concentration of 5-ASA at the site of colonic inflammation.[3]

Primary Molecular Targets of Mesalamine (5-ASA)

The anti-inflammatory effects of 5-ASA are multifaceted, involving the modulation of several key signaling pathways implicated in intestinal inflammation. The primary molecular targets identified in the colonic mucosa are detailed below.

Inhibition of Arachidonic Acid Metabolism

In patients with inflammatory bowel disease, there is an increased mucosal production of arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.[4][5][7] 5-ASA is thought to diminish inflammation by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby inhibiting the synthesis of these pro-inflammatory molecules.[3][5][8]

-

Cyclooxygenase (COX) Pathway: 5-ASA inhibits COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandin (B15479496) precursors.[5][8] This leads to reduced production of prostaglandins like PGE2, which contribute to inflammation and pain.[8]

-

Lipoxygenase (LOX) Pathway: 5-ASA may also inhibit the lipoxygenase pathway, which is responsible for the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid.[4][5][7]

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3][9] In ulcerative colitis, NF-κB is constitutively active. 5-ASA has been shown to inhibit the NF-κB signaling pathway.[3][10] This inhibition can occur through several mechanisms, including the suppression of the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of its inhibitor, IκBα.[10][11][12] By inhibiting NF-κB, 5-ASA reduces the expression of inflammatory genes, mitigating the inflammatory cascade.[3]

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor highly expressed in the colon that plays a critical role in regulating inflammation and cell differentiation.[13][14][15] Mesalamine acts as a ligand and agonist for PPAR-γ.[13][15][16] By binding to and activating PPAR-γ, 5-ASA can:

-

Increase PPAR-γ expression and promote its translocation to the nucleus.[13]

-

Induce a conformational change that allows for the recruitment of coactivators, leading to the transcription of target genes.[13]

-

Mediate anti-proliferative and pro-apoptotic effects in colon cancer cells, suggesting a role in chemoprevention.[13][17] Studies have shown that the pro-apoptotic and some anti-proliferative actions of mesalamine are dependent on PPAR-γ.[13][17]

Antioxidant Activity

Ulcerative colitis is associated with oxidative stress in the colonic mucosa due to an imbalance in the production of reactive oxygen species (ROS).[3] 5-ASA possesses antioxidant properties and can scavenge free radicals, which helps to neutralize ROS, reduce oxidative damage, and promote tissue repair.[3]

Quantitative Data Summary

The following tables summarize quantitative data from clinical and in vitro studies on balsalazide and its active metabolite, 5-ASA.

Table 1: Clinical Efficacy of Balsalazide in Active, Mild-to-Moderate Ulcerative Colitis (8-Week Study)

| Treatment Group | Parameter | Improvement Rate | p-value (vs. 2.25 g Balsalazide) |

|---|---|---|---|

| Balsalazide (6.75 g/day ) | Rectal Bleeding | 64.7% | < 0.006 |

| Stool Frequency | 58.8% | < 0.006 | |

| Sigmoidoscopic Score | 78.9% | < 0.015 | |

| Physician's Global Assessment | 73.7% | < 0.03 | |

| Balsalazide (2.25 g/day ) | Rectal Bleeding | 32.4% | - |

| Stool Frequency | 29.4% | - | |

| Sigmoidoscopic Score | 52.5% | - | |

| Physician's Global Assessment | 51.3% | - |

Data sourced from a multicenter, randomized, active-control, double-blind study.[18]

Table 2: Clinical Remission Rates in Ulcerative Colitis Maintenance Therapy (26-Week Study)

| Treatment Group | Clinical Remission Rate |

|---|---|

| Balsalazide (3.0 g twice daily) | 77.5% |

| Balsalazide (1.5 g twice daily) | 43.8% |

| Mesalazine (0.5 g three times daily) | 56.8% |

Data from a double-blind, multicenter, randomized trial. The high-dose balsalazide group showed a significantly higher remission rate (p=0.006).[19]

Table 3: Anti-proliferative Effects of 5-ASA on HCT116 Colon Cancer Cells

| Assay | Endpoint | 5-ASA Concentration | Result |

|---|---|---|---|

| MTT Assay | Cell Viability (%) | 0 mM | 100 ± 4.5 |

| 20 mM | 85 ± 5.1 | ||

| 40 mM | 62 ± 3.8 | ||

| 60 mM | 41 ± 4.2 | ||

| 100 mM | 25 ± 3.1 | ||

| IC50 Value | - | 48.5 mM | |

| Western Blot | Protein Expression(Fold Change vs. Control) | 50 mM | p-p65 (NF-κB): 0.4 ± 0.08 |

| 50 mM | Cyclin D1: 0.5 ± 0.1 | ||

| 50 mM | PPAR-γ: 1.8 ± 0.2 |

Data derived from in vitro studies on the HCT116 human colorectal carcinoma cell line.[20]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the investigation of balsalazide's molecular targets.

In Vitro Assessment of Anti-proliferative Effects

This workflow is used to determine the effect of 5-ASA on the viability and protein expression of colon cancer cell lines.

-

Cell Culture: Human colorectal carcinoma cell lines (e.g., HCT116, Caco-2, HT-29) are cultured in appropriate media (e.g., McCoy's 5A Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[20]

-

Compound Preparation: A stock solution of 5-ASA is prepared in a suitable solvent like DMSO or sterile water and stored at -20°C.[20]

-

Cell Viability (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of 5-ASA for a specified period (e.g., 24-72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability. The IC50 value is calculated from the dose-response curve.[20]

-

-

Apoptosis Analysis (Annexin-V Assay):

-

Treated and control cells are harvested.

-

Cells are stained with Annexin-V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

-

-

Western Blotting for Protein Expression:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p65, IκBα, PPAR-γ, Caspase-3, Bcl-2).[10][13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control like actin.[10][11]

-

Animal Models for Chemoprevention Studies

-

Azoxymethane (B1215336) (AOM)-Induced Aberrant Crypt Foci (ACF) in Rats:

-

Fischer 344 rats are given subcutaneous injections of the carcinogen azoxymethane (e.g., 20 mg/kg) to induce the formation of ACF, which are precursors to colon tumors.[21]

-

Balsalazide is administered to the treatment group, often in the drinking water, for a set period (e.g., 8 weeks).

-

At the end of the study, the colons are excised, stained (e.g., with methylene (B1212753) blue), and examined microscopically to quantify the number and size of ACF.[21]

-

-

B6-Min/+ Mouse Model:

-

B6-Min/+ mice have a mutation in the Apc gene, making them genetically susceptible to the spontaneous development of intestinal tumors.[21][22]

-

Animals are treated with balsalazide starting at a young age (e.g., 55 days) for an extended period (e.g., 90 days).

-

The entire intestinal tract is then harvested, and the number, size, and location of tumors are scored and compared between treatment and control groups.[21]

-

Gut Microbiome and Metabolome Analysis

This workflow is used to investigate the reciprocal impact of balsalazide/5-ASA and the gut microbial community.

-

Sample Collection: Fecal samples are collected from subjects (human or animal models) before and after treatment with balsalazide.

-

16S rRNA Gene Sequencing:

-

Microbial DNA is extracted from fecal samples.

-

The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR.

-

The amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatic analysis is performed to determine the taxonomic composition (alpha and beta diversity) of the gut microbiota and identify changes in specific bacterial taxa associated with treatment.[1]

-

-

Metabolomics (LC-MS/MS):

-

Small molecules (metabolites) are extracted from fecal samples using a solvent-based method.

-

The extracted metabolites are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique separates the complex mixture of metabolites and then detects and quantifies them based on their mass-to-charge ratio.

-

This allows for the identification of changes in the metabolic output of the gut microbiome in response to balsalazide.[1]

-

Conclusion

Balsalazide serves as an effective delivery vehicle for mesalamine, concentrating its therapeutic action within the colonic mucosa. The molecular mechanisms of its active metabolite, 5-ASA, are pleiotropic. The primary targets include the inhibition of pro-inflammatory eicosanoid production via the COX and LOX pathways, the down-regulation of inflammatory gene expression through the inhibition of the NF-κB signaling cascade, and the activation of the anti-inflammatory and pro-apoptotic nuclear receptor PPAR-γ. Furthermore, its antioxidant properties contribute to the resolution of inflammation and tissue healing. A comprehensive understanding of these molecular targets and the experimental frameworks used to identify them is essential for the continued development of targeted therapies for inflammatory bowel disease and related conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 4. prescriberpoint.com [prescriberpoint.com]

- 5. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. PathWhiz [smpdb.ca]

- 9. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets [mdpi.com]

- 17. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Chemoprevention of Colonic Polyps with Balsalazide: An Exploratory, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Anti-inflammatory Properties of Balsalazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) is a second-generation aminosalicylate, utilized as a colon-specific prodrug for the treatment of mild to moderate ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2][3][4] Structurally, it is composed of the therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[2][5] This design facilitates targeted delivery of 5-ASA directly to the colon, the primary site of inflammation in UC, thereby minimizing systemic absorption and associated side effects often seen with first-generation aminosalicylates like sulfasalazine (B1682708).[1][6] The activation of balsalazide is critically dependent on the metabolic action of azoreductase enzymes produced by the resident gut microbiota.[5][7] This guide provides an in-depth overview of the preclinical data supporting the anti-inflammatory properties of balsalazide, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols used for its evaluation.

Mechanism of Action

Balsalazide's therapeutic effect is a consequence of the localized release of 5-ASA in the colon.[8] Once liberated from its carrier molecule by bacterial enzymes, 5-ASA exerts a multi-faceted anti-inflammatory effect by modulating several key intracellular signaling pathways.[5][7]

The primary mechanisms of action for 5-ASA include:

-

Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a pivotal transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][9][10] In the inflammatory milieu of the gut, NF-κB is chronically activated. 5-ASA has been demonstrated to inhibit this pathway, suppressing the phosphorylation of IκB-α, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.[9][11][12] This blockade downregulates the inflammatory cascade.

-

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor with potent anti-inflammatory functions in the colon.[10][13] 5-ASA acts as an agonist for PPAR-γ.[10][14] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the production of inflammatory mediators.[10][15]

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA can block the activity of COX and LOX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid.[7][10][16] This action contributes to the resolution of mucosal inflammation.

Preclinical Efficacy in Animal Models of Colitis

The anti-inflammatory effects of balsalazide have been evaluated in various chemically-induced colitis models in rodents, which mimic key aspects of human ulcerative colitis.

Ethanol-Induced Colitis Model

This model induces acute mucosal injury and inflammation, allowing for the assessment of cytoprotective and anti-inflammatory properties.[2] A head-to-head preclinical study in an ethanol-induced colitis model in rats provided valuable insights into the comparative efficacy of balsalazide and sulfasalazine.[2]

Table 1: Efficacy of Balsalazide vs. Sulfasalazine in Ethanol-Induced Colitis in Rats

| Parameter | Control (Ethanol Only) | Balsalazide | Sulfasalazine |

| Myeloperoxidase (MPO) Activity | Markedly Elevated | Significantly Reduced | Reduced |

| Histamine Release | Markedly Elevated | Significantly Reduced | Reduced |

| Lactate Dehydrogenase (LDH) Release | Markedly Elevated | Significantly Reduced | Reduced |

| Tissue Edema (Wet/Dry Weight Ratio) | Markedly Increased | Significantly Reduced | Reduced |

Data summarized from a comparative study.[2] "Significantly Reduced" indicates a statistically significant improvement compared to the control group. Direct quantitative comparison between balsalazide and sulfasalazine was not detailed in the source.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS model is a widely used and reproducible model that shares many features with human UC, including ulcerations, immune cell infiltration, and shortening of the colon.[10] Studies demonstrate that balsalazide administration leads to a dose-dependent reduction in disease severity in this model.[2]

Table 2: Expected Outcomes of Balsalazide Treatment in a DSS-Induced Colitis Model

| Parameter | DSS Control Group | Balsalazide Treatment Group |

| Disease Activity Index (DAI) | Significantly Elevated | Significantly Lower DAI |

| Colon Length (cm) | Significant Shortening | Preservation of Colon Length |

| Histological Score | High Score (Severe Inflammation, Ulceration) | Markedly Reduced Score |

| MPO Activity (U/g tissue) | Markedly Elevated | Significantly Reduced MPO Activity |

| TNF-α Levels (pg/mg protein) | Significantly Elevated | Significant Reduction in TNF-α |

| IL-6 Levels (pg/mg protein) | Significantly Elevated | Significant Reduction in IL-6 |

This table synthesizes expected outcomes based on the known mechanism of 5-ASA and typical results from aminosalicylate studies in the DSS model.[10]

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for the preclinical evaluation of anti-inflammatory agents.

Protocol 1: Induction of DSS Colitis in Mice

This protocol describes the induction of acute colitis, a common model for evaluating therapeutic efficacy.[17]

-

Animal Model: Male C57BL/6 mice, 7-9 weeks old.

-

Acclimatization: House animals for at least one week under standard conditions prior to the experiment.

-

Induction:

-

Monitoring:

-

Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

-

-

Termination and Sample Collection:

-

On day 7 (or as specified by the study design), euthanize the mice.[17]

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue samples for histological analysis, MPO activity measurement, and cytokine analysis.

-

Protocol 2: Measurement of Myeloperoxidase (MPO) Activity

MPO activity is a quantitative marker of neutrophil infiltration into tissues, a hallmark of acute inflammation.[18][19]

-

Tissue Homogenization:

-

Weigh a frozen or fresh colon tissue sample (approx. 30-50 mg).

-

Homogenize the tissue in ice-cold potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[18][19] Use a volume appropriate for the tissue weight (e.g., 1 mL per 50 mg).

-

Subject the homogenate to freeze-thaw cycles (e.g., three times) to ensure complete cell lysis and enzyme extraction.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Collect the resulting supernatant for the assay.

-

-

Kinetic Colorimetric Assay:

-

Prepare a reaction buffer consisting of potassium phosphate buffer (50 mM, pH 6.0) containing o-dianisidine dihydrochloride (B599025) (a peroxidase substrate) and hydrogen peroxide (H₂O₂).[18]

-

In a 96-well plate, add a small volume of the tissue supernatant (e.g., 10-20 µL).

-

Add a larger volume of the reaction buffer (e.g., 180-190 µL) to initiate the reaction.

-

Immediately measure the change in absorbance at 450-470 nm over time using a spectrophotometer.[19][20]

-

-

Calculation:

-

Calculate the MPO activity based on the rate of change in absorbance. One unit of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.

-

Normalize the activity to the protein concentration of the supernatant or the initial tissue weight (e.g., U/g tissue).

-

Protocol 3: Measurement of Cytokine Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in tissue homogenates.[21][22]

-

Tissue Homogenate Preparation:

-

Homogenize a pre-weighed colon tissue sample in a lysis buffer (e.g., PBS) containing a cocktail of protease inhibitors to prevent protein degradation.[22]

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the soluble proteins, including cytokines.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α).

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add standards (known concentrations of the cytokine) and the prepared tissue supernatants to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), that binds to a different epitope on the target cytokine.

-

Wash the plate again.

-

Add a substrate that is converted by the enzyme into a colored product.

-

Measure the absorbance of the colored product using a microplate reader.

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the tissue samples by interpolating their absorbance values on the standard curve.

-

Normalize the cytokine concentration to the total protein content of the sample (e.g., pg/mg protein).

-

Core Signaling Pathways Modulated by Balsalazide

NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a central mechanism of 5-ASA's anti-inflammatory effect.[7][23] The canonical pathway is typically activated by pro-inflammatory stimuli such as TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. Balsalazide, by delivering 5-ASA, interferes with this cascade primarily by inhibiting the IKK-mediated phosphorylation of IκBα.[9][11]

PPAR-γ Signaling Pathway

The activation of PPAR-γ by 5-ASA represents another key anti-inflammatory mechanism. PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), and upon ligand binding (by 5-ASA), this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding event recruits coactivators and represses corepressors, leading to the transcription of target genes with anti-inflammatory properties and the transrepression of pro-inflammatory genes.

Conclusion

Preclinical studies provide robust evidence for the anti-inflammatory properties of balsalazide. Its unique prodrug design ensures the targeted delivery of the active moiety, 5-ASA, to the colon, where it exerts its effects through the modulation of critical inflammatory pathways, including the inhibition of NF-κB and the activation of PPAR-γ. Data from various animal models of colitis consistently demonstrate that balsalazide effectively reduces key markers of inflammation, such as neutrophil infiltration (MPO activity) and pro-inflammatory cytokine production, leading to amelioration of disease severity. The standardized experimental protocols outlined in this guide are fundamental to the continued investigation and development of balsalazide and other novel therapies for inflammatory bowel disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. Review article: balsalazide therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 8. biomedres.us [biomedres.us]

- 9. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Combined Parthenolide and Balsalazide Have Enhanced Antitumor Efficacy Through Blockade of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Topical PPARγ Agonist Induces PPARγ Activity in Ulcerative Colitis Mucosa and Prevents and Reverses Inflammation in Induced Colitis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. researchgate.net [researchgate.net]

- 18. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Balsalazide on the Gut Microbiome in Colitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balsalazide (B1667723), a second-generation aminosalicylate, is a cornerstone in the management of mild to moderate ulcerative colitis. Its efficacy is intrinsically linked to the gut microbiome, as it is a prodrug that requires bacterial azoreductases for its activation to the therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), within the colon. This targeted delivery mechanism minimizes systemic absorption and associated side effects. While the clinical efficacy of balsalazide is well-established, a detailed understanding of its reciprocal interaction with the gut microbiome is an evolving area of research. This technical guide synthesizes the current understanding of balsalazide's effect on the gut microbiome in the context of colitis models, providing an in-depth overview of its mechanism of action, detailed experimental protocols, quantitative data on microbial shifts, and visualization of key pathways and workflows. The information presented herein is critical for researchers and professionals in drug development aiming to optimize IBD therapies and explore novel microbiome-targeted interventions.

Mechanism of Action: A Symbiotic Activation

Balsalazide's therapeutic action is a prime example of drug-microbiome synergy. The intact prodrug travels through the upper gastrointestinal tract with minimal absorption.[1] Upon reaching the colon, resident bacteria possessing azoreductase enzymes cleave the azo bond linking 5-ASA to its inert carrier, 4-aminobenzoyl-β-alanine.[1][2] This enzymatic action releases high concentrations of 5-ASA directly at the site of inflammation. The anti-inflammatory effects of 5-ASA are multifactorial, involving the inhibition of the cyclooxygenase and lipoxygenase pathways, which in turn reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3] Additionally, 5-ASA is thought to modulate inflammatory signaling pathways such as NF-κB.

Experimental Protocols for Studying Balsalazide's Effect on the Gut Microbiome in Colitis Models

Investigating the intricate interplay between balsalazide and the gut microbiome in colitis necessitates robust and well-defined experimental models. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is a widely used and reproducible preclinical model that mirrors many of the clinical and histopathological features of human ulcerative colitis.

DSS-Induced Colitis Model and Balsalazide Administration

A standard protocol for inducing acute colitis involves the administration of 3-5% (w/v) DSS in the drinking water of mice for 5-7 days. The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate a Disease Activity Index (DAI).

-

Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Groups:

-

Control Group: Receive regular drinking water.

-

DSS Group: Receive DSS in drinking water.

-

Balsalazide Treatment Group: Receive DSS in drinking water and balsalazide administered orally (e.g., via gavage) at a clinically relevant dose.

-

-

Balsalazide Dosing: Doses can range from 100-400 mg/kg/day, depending on the study's objectives.

-

Duration: The experimental period is typically 7-10 days for acute colitis models.

-

Sample Collection: Fecal samples are collected at baseline and at the end of the experiment for microbiome analysis. Colon tissue is collected for histological analysis and measurement of inflammatory markers.

Microbiome Analysis: 16S rRNA Gene Sequencing

16S rRNA gene sequencing is a common method to profile the composition of the gut microbiota.

-

DNA Extraction: DNA is extracted from fecal samples using commercial kits optimized for microbial DNA.

-

PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.

-

Library Preparation and Sequencing: Amplicon libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Sequencing reads are processed using pipelines such as QIIME2 or DADA2 for quality filtering, denoising, and clustering into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Downstream analyses include alpha diversity (within-sample diversity), beta diversity (between-sample community comparison), and differential abundance analysis to identify taxa that are significantly altered by balsalazide treatment.

Quantitative Data on Microbiome Changes

Direct studies on the specific effects of balsalazide on the gut microbiome in colitis models are limited. However, valuable insights can be extrapolated from studies on sulfasalazine (B1682708) (another 5-ASA prodrug) and mesalamine (the active component of balsalazide).

Effects of Sulfasalazine on the Gut Microbiome in a TNBS-Induced Colitis Model in Rats

The following table summarizes the key changes in the gut microbiota of rats with TNBS-induced colitis following treatment with sulfasalazine. It is plausible that balsalazide would induce similar restorative effects on the gut microbiome.

| Microbial Taxon | Change in Colitis Model | Effect of Sulfasalazine Treatment | Putative Function |

| Phylum Level | |||

| Proteobacteria | ↑ Increase | ↓ Decrease | Pro-inflammatory |

| Firmicutes | ↓ Decrease | ↑ Increase | Diverse metabolic roles, including production of short-chain fatty acids (SCFAs) |

| Genus Level | |||

| Escherichia-Shigella | ↑ Increase | ↓ Decrease | Pathobionts, pro-inflammatory |

| Enterococcus | ↑ Increase | ↓ Decrease | Pathobionts, pro-inflammatory |

| Lactobacillus | ↓ Decrease | ↑ Increase | Probiotic, anti-inflammatory |

| Blautia | ↓ Decrease | ↑ Increase | SCFA (butyrate) producer |

| Lachnospiraceae (family) | ↓ Decrease | ↑ Increase | SCFA (butyrate) producers |

Data extrapolated from studies on sulfasalazine in colitis models.[4][5]

Effects of Mesalamine on the Gut Microbiome in Ulcerative Colitis Patients

Studies on UC patients treated with mesalamine demonstrate a partial restoration of the dysbiotic gut microbiota.

| Microbial Taxon | Change in UC Patients | Effect of Mesalamine Treatment | Putative Function |

| Diversity | |||

| Alpha Diversity (Shannon) | ↓ Decrease | ↑ Partial Restoration | Indicator of microbial richness and evenness |

| Phylum Level | |||

| Proteobacteria | ↑ Increase | ↓ Decrease | Pro-inflammatory |

| Bacteroidetes | Variable | ↓ Decrease | Diverse metabolic roles |

| Firmicutes | ↓ Decrease | ↑ Increase | SCFA producers |

| Genus Level | |||

| Escherichia-Shigella | ↑ Increase | ↓ Decrease | Pathobionts, pro-inflammatory |

| Enterococcus | ↑ Increase | ↓ Decrease | Pathobionts, pro-inflammatory |

| Faecalibacterium | ↓ Decrease | ↑ Increase | Major butyrate (B1204436) producer, anti-inflammatory |

| Roseburia | ↓ Decrease | ↑ Increase | Butyrate producer |

Data synthesized from studies on mesalamine in UC patients.[6][7]

Signaling Pathways and Logical Relationships

Balsalazide, through the release of 5-ASA, influences host inflammatory pathways. The restoration of a healthier gut microbial community can also indirectly modulate host immunity through the production of beneficial metabolites like butyrate.

Conclusion and Future Directions

Balsalazide's efficacy in treating ulcerative colitis is a clear demonstration of the therapeutic potential of leveraging the metabolic capacity of the gut microbiome. While current evidence strongly suggests that balsalazide, through its active metabolite 5-ASA, can partially ameliorate the dysbiosis associated with colitis, further research is needed to delineate the specific effects of balsalazide itself. Future studies should focus on:

-

Directly investigating the impact of balsalazide on the gut microbiome in colitis models using multi-omics approaches, including metagenomics, metatranscriptomics, and metabolomics.

-

Elucidating the role of the inert carrier molecule of balsalazide in modulating the gut microbiome.

-

Identifying specific microbial signatures that predict a patient's response to balsalazide therapy, paving the way for personalized medicine approaches in IBD management.

A deeper understanding of the intricate interactions between balsalazide and the gut microbiome will undoubtedly open new avenues for the development of more effective and targeted therapies for inflammatory bowel diseases.

References

- 1. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ulcerative Colitis (UC): Symptoms, Causes, Treatment, and More [medicalnewstoday.com]

- 4. Frontiers | Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine [frontiersin.org]

- 5. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment [frontiersin.org]

- 7. 5-Aminosalicylic Acid Alters the Gut Bacterial Microbiota in Patients With Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of Colazal (Balsalazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colazal® (balsalazide), a second-generation aminosalicylate, serves as a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is intrinsically linked to its targeted delivery of the active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This technical guide provides a comprehensive investigation into the multifaceted immunomodulatory effects of this compound. It delves into the molecular mechanisms underpinning its anti-inflammatory properties, with a particular focus on the modulation of the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways. Furthermore, this guide outlines detailed experimental protocols for key assays used to evaluate the immunomodulatory capacity of this compound and presents quantitative data from preclinical and clinical studies in a structured format for comparative analysis. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions involved. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of IBD and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic, relapsing inflammation of the gastrointestinal tract. The pathogenesis of IBD is complex, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals. A key therapeutic strategy in IBD is the mitigation of this aberrant inflammatory cascade. This compound (balsalazide) is a prodrug designed for targeted delivery of mesalamine to the colon, the primary site of inflammation in ulcerative colitis.[1] Balsalazide (B1667723) consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This bond protects the active drug from absorption in the upper gastrointestinal tract, allowing for its release in the colon through the action of bacterial azoreductases.[1] The localized delivery of high concentrations of mesalamine to the inflamed mucosa is crucial for its therapeutic effect.[1]

The immunomodulatory effects of mesalamine are pleiotropic, extending beyond a simple anti-inflammatory action. It is known to interfere with the production of inflammatory mediators, modulate the activity of immune cells, and influence key signaling pathways that govern the inflammatory response. This guide will explore these mechanisms in detail, providing a technical overview of the science underpinning the clinical efficacy of this compound.

Core Immunomodulatory Mechanisms of Action

The anti-inflammatory effects of this compound are mediated by its active component, mesalamine (5-ASA). The mechanisms of action are multifactorial and include the inhibition of pro-inflammatory signaling pathways and the activation of anti-inflammatory pathways within the intestinal mucosa.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1] In the inflamed mucosa of IBD patients, NF-κB is constitutively active, perpetuating the inflammatory cycle.[2] Mesalamine has been demonstrated to be a potent inhibitor of NF-κB activation.[2][3]

The primary mechanism of NF-κB inhibition by mesalamine involves the prevention of the degradation of the inhibitory protein IκBα.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[3] Mesalamine has been shown to block the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent activation of pro-inflammatory gene expression.[3] Some studies suggest that mesalamine may directly inhibit the IκB kinase (IKK) complex, the enzyme responsible for phosphorylating IκBα.

Activation of the PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties in the gut.[1] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB and reduce the production of inflammatory mediators.[1] Mesalamine has been identified as a ligand and activator of PPAR-γ.[4][5]

Upon activation by 5-ASA, PPAR-γ translocates from the cytoplasm to the nucleus and forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes with anti-inflammatory functions.[6] Furthermore, activated PPAR-γ can physically interact with the p65 subunit of NF-κB, leading to the export of the complex from the nucleus, thereby inhibiting NF-κB-mediated transcription.[5]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

In patients with IBD, there is an increased mucosal production of arachidonic acid metabolites, including pro-inflammatory prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[7] Mesalamine is known to inhibit both COX and LOX enzymes, thereby reducing the synthesis of these inflammatory mediators.[7][8] This contributes to the resolution of inflammation and the alleviation of symptoms such as diarrhea and abdominal pain.

Modulation of MAP Kinase Signaling

Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in signal transduction, regulating cellular processes such as proliferation, differentiation, and apoptosis. In the context of IBD, MAP kinase pathways are activated by pro-inflammatory stimuli and contribute to the inflammatory response. Mesalamine has been shown to inhibit the activation of MAP kinases, such as ERK and JNK, in response to stimuli like TNF-α.[3] This inhibition of MAP kinase signaling further contributes to the overall anti-inflammatory effect of this compound.

Data Presentation: Quantitative Effects of this compound/Balsalazide

The following tables summarize quantitative data from preclinical and clinical studies investigating the immunomodulatory and therapeutic effects of this compound (balsalazide) and its active component, mesalamine (5-ASA).

Table 1: Preclinical Efficacy of Balsalazide in a DSS-Induced Colitis Mouse Model

| Parameter | DSS Control Group | Balsalazide (42 mg/kg) | Balsalazide (141 mg/kg) | Balsalazide (423 mg/kg) | Reference |

| Disease Activity Index (DAI) Score | Increased from day 5 | Significantly decreased vs. DSS | Significantly decreased vs. DSS | Significantly decreased vs. DSS | [9] |

| Colon Length | Significant shortening | Preservation of colon length | Preservation of colon length | Preservation of colon length | [3] |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 2.18 ± 0.80 | 1.83 ± 0.34 | 1.66 ± 0.20 | 1.17 ± 0.18 | [9] |

| TNF-α Levels (pg/mg protein) | Significantly elevated | Significantly reduced vs. DSS | Significantly reduced vs. DSS | Significantly reduced vs. DSS | [9] |

| IFN-γ Levels (pg/mg protein) | Significantly elevated | Significantly reduced vs. DSS | Significantly reduced vs. DSS | Significantly reduced vs. DSS | [9] |

Table 2: Clinical Efficacy of Balsalazide vs. Mesalamine in Active, Mild-to-Moderate Ulcerative Colitis

| Outcome | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | p-value | Reference |

| Symptomatic Remission at 2 weeks | 64% | 43% | <0.05 | [10] |

| Symptomatic Remission at 8 weeks | 78% | 45% | <0.05 | [10] |

| Sigmoidoscopic Improvement at 2 weeks | 54.7% | 29.4% | 0.006 | [11] |

| Rectal Bleeding Improvement at 8 weeks | 64.7% | Not Reported | <0.006 (vs. 2.25g Balsalazide) | [11] |

| Median Time to Symptomatic Remission | 25 days | 37 days | Not Reported | [12] |

Table 3: In Vitro Effects of 5-ASA on PPAR-γ Activation

| Cell Line | 5-ASA Concentration | Fold Induction of PPAR-γ mRNA | Fold Induction of PPAR-γ Protein | Fold Activation of PPRE-driven gene | Reference |

| HT-29 | 30 mM | ~3-fold (at 12h) | ~3-fold (at 24h) | ~3-fold | [13][14] |

| Human Colonic Biopsies | 1 mM | Significant increase | Not Reported | Not Reported | [13] |

| Human Colonic Biopsies | 30 mM | Significant increase | Not Reported | Not Reported | [13] |

| Human Colonic Biopsies | 50 mM | Significant increase | Not Reported | Not Reported | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the immunomodulatory effects of this compound and its active metabolite, 5-ASA.

DSS-Induced Colitis in Mice

This protocol outlines a standard procedure for inducing colitis in mice to evaluate the efficacy of therapeutic agents like balsalazide.

-

Animals: C57BL/6 mice (6-8 weeks old) are commonly used.

-

Induction of Colitis: Administer 3-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days. Control animals receive regular drinking water.

-

Treatment Groups:

-

Group 1: Healthy Control (regular drinking water, vehicle control).

-

Group 2: DSS Control (DSS in drinking water, vehicle control).

-

Group 3: DSS + Balsalazide (e.g., 100 mg/kg, administered daily via oral gavage).

-

Group 4: DSS + Mesalamine (equimolar dose to balsalazide, administered daily via oral gavage).

-

-

Monitoring: Record body weight, stool consistency, and presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis (at day 7-10):

-

Macroscopic Assessment: Measure colon length and score for macroscopic signs of inflammation.

-

Histological Analysis: Fix colon tissue in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, crypt damage, and ulceration.

-

Myeloperoxidase (MPO) Assay: Homogenize colon tissue to quantify neutrophil infiltration by measuring MPO activity.

-

Cytokine Analysis: Homogenize colon tissue and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.

-

Western Blot for NF-κB Activation

This protocol details the steps to assess the effect of 5-ASA on the NF-κB pathway by analyzing the levels of key proteins.

-

Cell Culture and Treatment: Culture intestinal epithelial cells (e.g., HT-29) and treat with TNF-α (e.g., 10 ng/mL) in the presence or absence of various concentrations of 5-ASA for specific time points.

-

Protein Extraction: Lyse cells to obtain cytoplasmic and nuclear protein fractions.

-

SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with primary antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts). Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution.

-

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify band intensities using densitometry software (e.g., ImageJ).

PPAR-γ Activation Assay

This protocol describes a method to determine the ability of 5-ASA to activate PPAR-γ.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HT-29) and transfect with a PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with various concentrations of 5-ASA or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Express the results as fold activation relative to the vehicle-treated control.

Flow Cytometry for Immune Cell Profiling

This protocol provides a general framework for analyzing immune cell populations in the intestinal lamina propria of mice.

-

Isolation of Lamina Propria Cells:

-

Excise the colon, remove Peyer's patches, and cut into small pieces.

-

Perform an initial wash with a solution containing EDTA to remove epithelial cells.

-

Digest the tissue with a solution containing collagenase and DNase.

-

Filter the cell suspension to obtain single cells.

-

-

Antibody Staining:

-

Stain cells with a viability dye to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11b and F4/80 for macrophages, Ly6G for neutrophils). The specific antibody panel will depend on the cell types of interest.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry software (e.g., FlowJo). Use a sequential gating strategy to identify and quantify the different immune cell populations.

-

ELISA for Cytokine Measurement

This protocol details the quantification of cytokines in cell culture supernatants or tissue homogenates.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample and Standard Incubation: Add standards of known cytokine concentrations and samples (cell culture supernatants or tissue homogenates) to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Reaction and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Frontiers | Optimized Protocol for Characterization of Mouse Gut Innate Lymphoid Cells [frontiersin.org]

- 2. Optimized Protocol for Characterization of Mouse Gut Innate Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Colazal's Impact on Cellular Signaling Pathways in Colon Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide (B1667723), marketed as Colazal, is a colon-specific prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Its efficacy is rooted in the targeted delivery of the active moiety, mesalamine, directly to the site of inflammation in the colon. This minimizes systemic side effects and maximizes local therapeutic action. The anti-inflammatory effects of mesalamine are complex and multifactorial, involving the modulation of several key cellular signaling pathways within colonic epithelial cells. This technical guide provides an in-depth examination of this compound's mechanism of action, its profound impact on the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways, and its influence on arachidonic acid metabolism. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction: Mechanism of Action of this compound (Balsalazide)

Balsalazide disodium (B8443419) is engineered as a prodrug to ensure its passage through the upper gastrointestinal tract remains intact.[1][2] It consists of the therapeutically active 5-ASA molecule linked by an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2] Upon reaching the colon, resident bacterial azoreductases cleave this azo bond, releasing equimolar quantities of mesalamine and the carrier moiety.[1][2][3] The carrier is largely inert and minimally absorbed, while mesalamine exerts its anti-inflammatory effects locally on the colonic mucosa.[1][4] The mechanism of 5-ASA is not entirely understood but is known to be a local effect on colonic epithelial cells.[1]